3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide
Description
3-(1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a benzodioxole moiety at the 3-position of the acrylamide backbone and a 4-methylphenyl group as the N-substituent. The benzodioxole group contributes to its lipophilicity and metabolic stability, while the acrylamide scaffold allows for structural diversification to optimize bioactivity .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-2-6-14(7-3-12)18-17(19)9-5-13-4-8-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLJZWIBTBZRPZ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide exhibit significant anticancer properties. For instance, derivatives of acrylamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The benzodioxole moiety is particularly recognized for enhancing the anticancer activity due to its electron-donating properties, which can stabilize reactive intermediates involved in the mechanism of action against cancer cells .
Mechanism of Action
The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, these compounds may interact with key proteins involved in cancer cell survival, leading to increased cell death in malignant tissues .
Material Science
Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the formation of copolymers that exhibit enhanced thermal stability and mechanical properties. Such polymers can find applications in coatings, adhesives, and as materials for electronic devices .
Nanocomposite Development
In material science, this compound has been explored for the development of nanocomposites. By integrating nanoparticles with acrylamide-based polymers, researchers have achieved materials with improved electrical conductivity and mechanical strength. These nanocomposites are particularly useful in applications such as sensors and energy storage devices .
Biological Studies
Biological Activity Assessment
The compound is also being investigated for its biological activity beyond anticancer properties. Studies have shown that it may possess anti-inflammatory and antimicrobial activities, making it a candidate for further exploration in drug development aimed at treating inflammatory diseases and infections .
Case Studies
Several case studies highlight the potential of this compound in biological research:
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent .
- Inflammation Model Investigation : In an animal model of inflammation, administration of this compound led to a marked reduction in inflammatory markers, indicating its therapeutic potential in inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | LogP<sup>*</sup> |
|---|---|---|---|---|---|
| Target compound | C₁₇H₁₅NO₃ | 281.31 | 1.32 (predicted) | 480 (predicted) | 3.5 |
| 3-(Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide | C₁₆H₁₂FNO₃ | 285.27 | 1.379 | 492.8 | 3.8 |
| 3-(Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide | C₁₈H₁₇NO₅ | 327.33 | 1.306 | 556.0 | 2.9 |
| 3-(Benzodioxol-5-yl)-N-(4-piperidinylphenyl)acrylamide | C₂₁H₂₂N₂O₃ | 350.42 | 1.24 (predicted) | 520 (predicted) | 4.2 |
<sup>*</sup>LogP values estimated using ChemDraw software.
Anticancer Activity
- The target compound and its fluorophenyl analogue (CAS 298215-60-8) demonstrated moderate cytotoxicity against human cancer cell lines (IC₅₀: 8–15 μM), comparable to 3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide (IC₅₀: 5–10 μM) .
- The piperidinyl-substituted analogue (CAS 301305-86-2) showed enhanced potency (IC₅₀: 2–5 μM), likely due to improved membrane permeability from the piperidine group .
Anti-inflammatory Activity
- Natural analogues such as (E)-N-(4-methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (isolated from Menyanthes trifoliata) exhibited significant anti-inflammatory activity (IC₅₀: 12.5 μM), surpassing the target compound (IC₅₀: ~25 μM) .
- 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (from Lycium yunnanense) showed IC₅₀ values <17 μM in NO inhibition assays, highlighting the importance of hydroxyl and methoxy substituents .
Antifungal and Neuroprotective Activities
- Hybrids like (2E)-2-[1-(benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide demonstrated antifungal activity (MIC: 4–8 μg/mL) via dual targeting of ergosterol biosynthesis and cytochrome P450 .
- Neuroprotective effects were observed in N-trans-feruloyltyramine (from Tinospora sinensis), which reduced neuroinflammation by 60% at 10 μM, outperforming the target compound in CNS-related assays .
Key Structure-Activity Relationship (SAR) Insights
Substituent Polarity : Methoxy and hydroxyl groups enhance solubility and target binding in polar environments (e.g., enzyme active sites), while lipophilic groups (e.g., benzodioxole, piperidine) improve blood-brain barrier penetration .
Stereochemistry : The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry and π-π stacking interactions with biological targets .
Heterocyclic Modifications : Benzothiazole or imidazole substituents introduce additional hydrogen-bonding or metal-coordinating capabilities, broadening pharmacological profiles .
Biological Activity
3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C17H16N2O3
- Molar Mass : 284.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
The presence of the benzodioxole moiety is significant for its biological activity, often associated with various pharmacological effects.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of benzodioxole effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Induces apoptosis |
| AZD0530 (similar structure) | 0.5 | Inhibits c-Src kinase |
Neuroprotective Effects
In vitro studies have shown that certain benzodioxole derivatives exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The inhibition of MAO-B has been linked to reduced oxidative stress and improved neuronal survival .
| Enzyme Targeted | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-B | Competitive | 0.51 |
| AChE | Non-competitive | 2.84 |
Antimicrobial Activity
Some derivatives have also shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Study 1: Anticancer Efficacy in Xenograft Models
A study evaluated the efficacy of this compound in a xenograft model of human pancreatic cancer. The compound significantly reduced tumor size compared to control groups, indicating its potential as an anticancer agent .
Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of the compound in a rat model of neurodegeneration induced by oxidative stress. Results showed that treatment with the compound led to improved cognitive function and reduced neuronal death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
